![molecular formula C12H15ClO B13559688 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound that belongs to the class of cyclopropyl alcohols It features a cyclopropyl ring attached to an ethan-1-ol group, with a 3-chloro-4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable alkene with a carbene or carbenoid to form the cyclopropyl ring . The reaction conditions often involve the use of chloroform and potassium hydroxide to generate the dichlorocarbene intermediate, which then reacts with the alkene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The cyclopropyl ring and the phenyl substituent can interact with enzymes or receptors, influencing their activity. The hydroxyl group can form hydrogen bonds, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler compound with a cyclopropyl ring and a hydroxyl group.
3-Chloro-4-methylphenylcyclopropane: Lacks the ethan-1-ol group but has a similar phenyl substituent.
1-(3-Chloro-4-methylphenyl)ethanol: Similar structure but without the cyclopropyl ring.
Uniqueness
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the combination of the cyclopropyl ring, the phenyl substituent, and the ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15ClO/c1-8-3-4-10(7-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3 |
InChI Key |
MNDXEUWKVYAVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


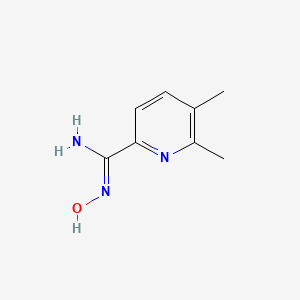
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
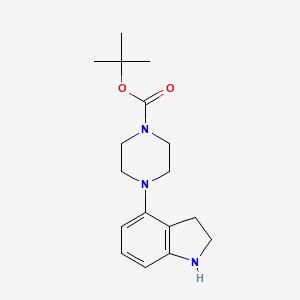
amine](/img/structure/B13559634.png)
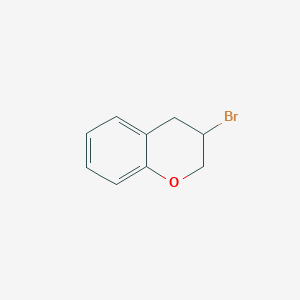
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
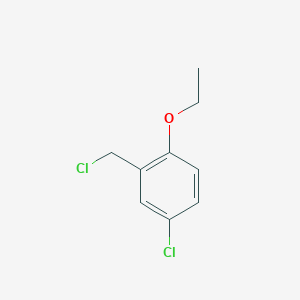

![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

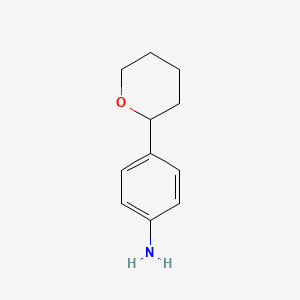
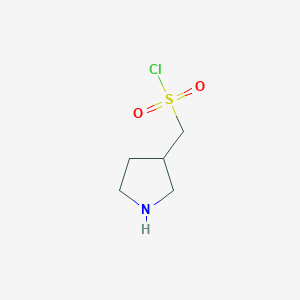
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)

